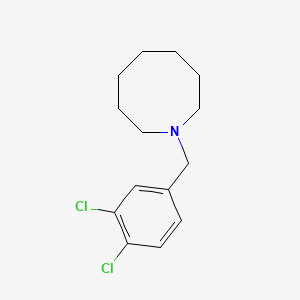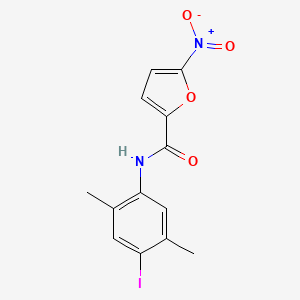
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide
描述
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2,4-dichlorophenylamine with dimethylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes waste.
化学反应分析
Types of Reactions
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group.
2,4-Dichlorobenzyl alcohol: An antiseptic with a dichlorophenyl group.
2,4-Dichloroacetophenone: A chemical intermediate with a dichlorophenyl group.
Uniqueness
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide is unique due to its specific combination of a dichlorophenyl group and a methanesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-12(2)15(13,14)6-7-3-4-8(10)5-9(7)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKYTMBYQBKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)
![N-[3-(1-pyrrolidinyl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4698702.png)

![N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4698716.png)
![methyl 1-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B4698717.png)
![2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4698725.png)
![{2-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4698733.png)
![5-Benzylidene-3-[4-(4-methyl-piperazin-1-yl)-4-oxo-butyl]-2-thioxo-thiazolidin-4-one](/img/structure/B4698736.png)

![N-[3-(acetylamino)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4698754.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4698778.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-ethoxyphenyl)quinoline](/img/structure/B4698782.png)

![4-(4-fluorophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4698798.png)
